2'-Hydroxy-2,4,4'-trimethoxychalcone
CAS No.: 84426-23-3
Cat. No.: VC8445583
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84426-23-3 |
---|---|
Molecular Formula | C18H18O5 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+ |
Standard InChI Key | ZTIPWOFLPVWZDX-WEVVVXLNSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O |
SMILES | COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characteristics
2'-Hydroxy-2,4,4'-trimethoxychalcone belongs to the chalcone family, a class of aromatic ketones with the backbone structure . Its systematic IUPAC name is (2E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, reflecting the positions of methoxy (-OCH) and hydroxyl (-OH) substituents on the aromatic rings . The compound’s CAS registry number is 84426-23-3, and it is alternatively identified by synonyms such as 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one and cerasidin .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 314.3 g/mol | |
Exact Mass | 314.1154 Da | |
Topological Polar Surface Area | 74.2 Ų | |
LogP (Partition Coefficient) | 3.32 |
The chalcone’s planar structure enables π-π stacking interactions, while its hydroxyl and methoxy groups facilitate hydrogen bonding and solubility in polar solvents .
Spectroscopic and Conformational Analysis
The compound’s 2D and 3D structural models, available via PubChem, reveal an α,β-unsaturated ketone system (C=O and C=C groups) critical for its reactivity . Infrared (IR) spectroscopy identifies key absorptions: a strong band at ~1650 cm for the conjugated carbonyl (C=O) and broad peaks at ~3200–3500 cm for phenolic -OH . Nuclear magnetic resonance (NMR) data further corroborate the substitution pattern: -NMR signals at δ 3.8–4.0 ppm correspond to methoxy protons, while aromatic protons resonate between δ 6.5–7.5 ppm .
Synthesis and Natural Occurrence
Synthetic Routes
2'-Hydroxy-2,4,4'-trimethoxychalcone is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 2-hydroxy-4-methoxyacetophenone and 2,4-dimethoxybenzaldehyde . The process involves deprotonation of the acetophenone, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated ketone. Optimized conditions (e.g., ethanol solvent, NaOH catalyst, 60°C) yield the chalcone with >80% purity .
Table 2: Key Reaction Parameters
Parameter | Condition | Outcome |
---|---|---|
Solvent | Ethanol | Enhanced solubility of intermediates |
Catalyst | 10% NaOH | Accelerates enolate formation |
Temperature | 60°C | Optimal reaction rate |
Natural Sources and Biosynthetic Pathways
This chalcone is isolated from the leaves of Andrographis viscosula and other medicinal plants . In vivo, it arises from the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid, followed by hydroxylation and methylation to yield substituted cinnamoyl-CoA precursors . Coupling with malonyl-CoA via chalcone synthase (CHS) forms the chalcone skeleton .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.5 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Its stability is pH-dependent, with degradation observed under alkaline conditions (pH > 9) due to hydroxyl group deprotonation and ketone hydrolysis .
Table 3: Stability Profile
Condition | Effect |
---|---|
Acidic (pH 3–6) | Stable for >24 hours |
Neutral (pH 7) | Stable for >48 hours |
Alkaline (pH 9) | 30% degradation after 12 hours |
Spectroscopic Fingerprints
Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 280 nm (π→π* transition of the enone system) and 340 nm (n→π* transition of the carbonyl) . These features are instrumental in HPLC quantification, where the compound elutes at 12.3 min using a C18 column and methanol-water (70:30) mobile phase .
Applications in Research and Industry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume